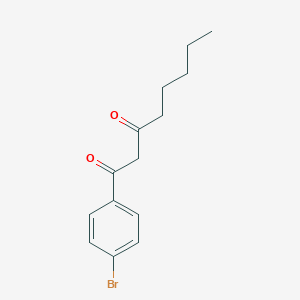

1-(4-Bromophenyl)-1,3-octanedione

説明

1-(4-Bromophenyl)-1,3-octanedione is a diketone derivative featuring a brominated aromatic substituent at the 4-position of the phenyl ring and an eight-carbon diketone backbone. For instance, 1-(4-bromophenyl)-1,4-pentanedione is prepared by heating with NaOH under reflux, followed by monitoring via mass spectrometry . Such methods highlight the role of reaction conditions in tailoring diketone chain length and substituent placement.

特性

分子式 |

C14H17BrO2 |

|---|---|

分子量 |

297.19g/mol |

IUPAC名 |

1-(4-bromophenyl)octane-1,3-dione |

InChI |

InChI=1S/C14H17BrO2/c1-2-3-4-5-13(16)10-14(17)11-6-8-12(15)9-7-11/h6-9H,2-5,10H2,1H3 |

InChIキー |

GBIAGYMEOOTOCD-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)CC(=O)C1=CC=C(C=C1)Br |

正規SMILES |

CCCCCC(=O)CC(=O)C1=CC=C(C=C1)Br |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on bromophenyl-substituted diketones and related derivatives, emphasizing structural variations, physicochemical properties, and applications.

Table 1: Key Properties of Bromophenyl-Functionalized Diketones and Derivatives

Structural and Electronic Comparisons

- Chain Length and Backbone Modifications: The octanedione backbone in the target compound offers extended conjugation compared to shorter-chain analogs like 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione (butanedione derivative). Longer chains enhance solubility in nonpolar solvents but may reduce crystallinity . Fluorinated backbones (e.g., trifluorobutane) introduce electron-withdrawing effects, lowering HOMO-LUMO gaps and increasing thermal stability .

Halogen Substitution Patterns :

- Dual halogenation (e.g., bromo-iodo in C₁₄H₁₀BrIO₂) enhances intermolecular halogen bonding, critical for crystal engineering and charge transport in optoelectronic devices .

- Hydroxyl-substituted derivatives (e.g., C₁₅H₁₀Br₂O₃) exhibit chelating properties, enabling metal coordination for catalytic or sensing applications .

Functional and Application Differences

- Optoelectronics : Bromo-iodo diketones (e.g., C₁₄H₁₀BrIO₂) serve as intermediates in dendrimers with bipolar charge transport, used in OLEDs and photovoltaic cells .

- Biological Screening : 5-(4-Bromophenyl)-1,3-oxazole derivatives (e.g., OXL-1 to OXL-6) demonstrate aromatase inhibition, highlighting the role of bromophenyl groups in drug design .

- Fluorophores : Trifluorobutane-diketones (e.g., C₁₀H₆BrF₃O₂) exhibit tunable emission properties due to fluorine’s electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。